molecular formula C9H11N3 B2431243 6-(Isopropylamino)nicotinonitrile CAS No. 160017-00-5

6-(Isopropylamino)nicotinonitrile

Cat. No.: B2431243
CAS No.: 160017-00-5
M. Wt: 161.208
InChI Key: RADFWCOXMVHXNV-UHFFFAOYSA-N
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Description

6-(Isopropylamino)nicotinonitrile is a synthetic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an isopropylamino group attached to the sixth position of the nicotinonitrile structure. This compound has a molecular formula of C9H11N3 and a molecular weight of 161.2 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and materials science .

Properties

IUPAC Name

6-(propan-2-ylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADFWCOXMVHXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Isopropylamino)nicotinonitrile can be synthesized through a multi-step process involving the reaction of nicotinonitrile with isopropylamine. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. These may include the use of high-purity reagents, controlled reaction environments, and purification steps to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

6-(Isopropylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can enhance binding affinity to target proteins, improving the efficacy of the compound in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

6-(Isopropylamino)nicotinonitrile (CAS No. 160017-00-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, potential therapeutic applications, and mechanisms of action, supported by relevant data tables and case studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, particularly against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells.

Cell LineIC50 (µM)Reference
PC-319.31
NCI-H46015.42
HeLa14.62

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that this compound exhibits potent anticancer properties.

The mechanism by which this compound exerts its cytotoxic effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that the compound may function as an enzyme inhibitor, blocking critical pathways necessary for cell proliferation and survival. This interaction could lead to apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Therapeutic Applications

Given its promising biological activity, this compound has been explored for various therapeutic applications:

  • Anticancer Agent : Due to its cytotoxic effects on multiple cancer cell lines, it may serve as a lead compound for the development of new anticancer therapies.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies indicate that derivatives of nicotinonitrile compounds possess antimicrobial properties, warranting further investigation into their efficacy against bacterial and fungal pathogens.

Case Studies

  • In Vitro Cytotoxicity : A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in prostate cancer cells with an IC50 value comparable to established chemotherapeutics like etoposide .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the structure of nicotinonitriles can enhance their biological activity. For instance, substituting different functional groups can lead to increased potency against specific cancer types .

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